molecular formula C24H36O2Si B12288631 Norgestrel, trimethylsilyl ether

Norgestrel, trimethylsilyl ether

Cat. No.: B12288631
M. Wt: 384.6 g/mol
InChI Key: ZXHQGVWYEGMCCY-UHFFFAOYSA-N
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Description

Norgestrel, trimethylsilyl ether is a derivative of norgestrel, a synthetic progestin used in hormonal contraceptives. The trimethylsilyl ether group is often used in organic synthesis to protect hydroxyl groups, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylsilyl ethers typically involves the reaction of an alcohol with a silyl chloride in the presence of a base. For norgestrel, trimethylsilyl ether, the hydroxyl group of norgestrel reacts with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of trimethylsilyl ethers often employs similar methods but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Norgestrel, trimethylsilyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation typically yields the corresponding alcohol, while substitution reactions can yield a variety of products depending on the nucleophile employed .

Scientific Research Applications

Norgestrel, trimethylsilyl ether has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of biologically active molecules, including hormone analogs.

    Medicine: Utilized in the development of contraceptive agents and other hormone-related therapies.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of norgestrel, trimethylsilyl ether involves its role as a protecting group. The trimethylsilyl group shields the hydroxyl group from reactive species, allowing selective reactions to occur at other sites on the molecule. In hormonal applications, norgestrel binds to progesterone and estrogen receptors, modulating reproductive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Norgestrel, trimethylsilyl ether is unique due to its specific application in hormone synthesis and its role in protecting the hydroxyl group of norgestrel. This specificity makes it particularly valuable in the pharmaceutical industry for the development of contraceptive agents .

Properties

IUPAC Name

13-ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2Si/c1-6-23-14-12-20-19-11-9-18(25)16-17(19)8-10-21(20)22(23)13-15-24(23,7-2)26-27(3,4)5/h2,16,19-22H,6,8-15H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHQGVWYEGMCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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